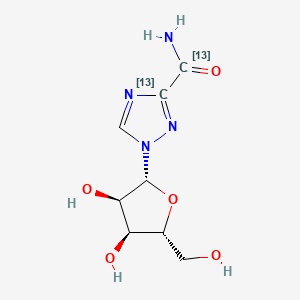

Ribavirin-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H12N4O5 |

|---|---|

Molecular Weight |

246.19 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(313C)1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |

InChI Key |

IWUCXVSUMQZMFG-XHJYHLGGSA-N |

Isomeric SMILES |

C1=N[13C](=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[13C](=O)N |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Ribavirin-13C2: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Ribavirin-13C2, a labeled analogue of the broad-spectrum antiviral agent Ribavirin. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and metabolic studies.

Core Chemical Properties

This compound is a stable isotope-labeled version of Ribavirin, where two carbon atoms have been replaced with the heavy isotope ¹³C. This labeling provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic research for precise tracking and quantification in biological systems.[1]

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Source |

| Chemical Name | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2 | [2][3][4] |

| CAS Number | 1279035-36-7 | [2] |

| Molecular Formula | C₆¹³C₂H₁₂N₄O₅ | |

| Molecular Weight | 246.19 g/mol | |

| Appearance | White Solid | |

| Purity | >98% | |

| Storage | 2-8°C Refrigerator |

Stability Profile

Detailed stability studies specifically for this compound are not extensively available in the public domain. However, the stability of its unlabeled counterpart, Ribavirin, has been investigated under various conditions and can serve as a strong proxy for the labeled compound due to their identical chemical structures.

Solution Stability

A study on a 67 mg/mL solution of Ribavirin for inhalation demonstrated that the solution is physically and chemically stable for at least 45 days when stored under frozen (-20°C), refrigerated (~0°C to 4°C), or room temperature (~20°C to 25°C) conditions in either syringes or glass vials. More than 95% of the initial Ribavirin concentration was retained over the 45-day period for all storage conditions. Precipitation was observed during the thawing of frozen samples, but the drug redissolved upon completion of the thawing process. The pH of the solutions remained stable, ranging from 4.1 to 5.3.

Another study on an extemporaneously prepared oral suspension of Ribavirin (40 mg/mL) found it to be stable for 28 days when stored in a refrigerator at 4°C, with the concentration remaining above 90% of the initial value.

In human plasma, both Ribavirin and its prodrug Viramidine were found to be stable for at least 3 hours at room temperature, at least 6 hours at 4°C, and for at least three freeze-thaw cycles.

Pre-analytical Stability in Biological Samples

The stability of Ribavirin in blood samples is crucial for accurate pharmacokinetic analysis. A study investigating the influence of blood collection and pre-analytical conditions found that Ribavirin concentrations were fairly stable for up to 2 hours in whole blood collected in dry or EDTA tubes. For longer storage, it is recommended that blood samples be collected in gel-containing tubes and centrifuged immediately. After centrifugation, the resulting serum or plasma in these tubes is very stable for up to 24 hours at ambient temperature. If immediate centrifugation is not possible, storing the gel tubes at +4°C for a maximum of 2 hours has a limited impact on the measured concentrations.

Degradation Pathways

The degradation of Ribavirin has been studied under advanced oxidation processes (AOPs). In a UV/TiO₂/H₂O₂ system, Ribavirin was almost completely eliminated within 20 minutes. The degradation involves complex transformation pathways, leading to the formation of various transformation products (TPs). Understanding these degradation pathways is essential for environmental fate studies and for the development of stability-indicating analytical methods.

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for its application in research. The following sections detail common analytical methodologies, which are directly applicable to the labeled compound, often used as an internal standard.

LC-MS/MS Method for Total Ribavirin in Human Red Blood Cells

This method is designed to measure the total concentration of Ribavirin, including its phosphorylated metabolites, which are converted back to Ribavirin.

Sample Preparation:

-

Add an internal standard (such as ¹³C-labeled Ribavirin) to the red blood cell sample.

-

Add perchloric acid to precipitate proteins and convert phosphorylated metabolites to Ribavirin.

-

Purify the sample using a solid-phase exchange cartridge.

Chromatographic and Mass Spectrometric Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC)

-

MS System: Tandem Mass Spectrometry (MS/MS)

-

Ionization: Positive Electrospray Ionization (ESI+)

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

Ribavirin transition: m/z 245 → 113

-

[¹³C]Ribavirin transition: m/z 250 → 113

-

Workflow for LC-MS/MS Analysis of Ribavirin

References

The Core Mechanism of Ribavirin: An In-depth Technical Guide Based on Isotopic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ribavirin, with a special focus on insights gained from studies utilizing 13C-labeled isotopes. While specific research on Ribavirin-13C2 is not publicly available, this document leverages data from studies on other 13C-labeled Ribavirin isotopologues (such as 13C3 and 13C5) to provide a thorough understanding of its metabolic fate and multifaceted antiviral activities. The principles and methodologies described herein are directly applicable to studies involving any 13C-labeled Ribavirin.

Introduction to Ribavirin's Multifaceted Mechanism of Action

Ribavirin, a synthetic guanosine analog, exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] Its efficacy, particularly in combination with other antiviral agents for treating infections like Hepatitis C, is well-documented.[3] However, its precise mechanism of action is complex and not fully elucidated, with evidence pointing towards multiple, potentially synergistic, pathways.[1][2] The use of stable isotope-labeled Ribavirin, such as 13C-labeled variants, has been instrumental in pharmacokinetic studies and in tracing its metabolic pathways.

The primary proposed mechanisms of Ribavirin's antiviral action include:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) competitively inhibits the host enzyme IMPDH, which is crucial for the de novo synthesis of guanine nucleotides. This leads to a depletion of intracellular guanosine triphosphate (GTP) pools, thereby indirectly hindering viral RNA synthesis and replication.

-

Direct Inhibition of Viral RNA Polymerase: The active triphosphate form of Ribavirin (RTP) can act as a substrate for viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleotides. Its incorporation into the growing viral RNA chain can lead to chain termination or introduce mutations.

-

Induction of Viral Mutagenesis ("Error Catastrophe"): The incorporation of RTP into the viral genome can lead to an increased mutation rate, driving the virus beyond a tolerable threshold for replication, a concept known as "error catastrophe."

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift towards a Th1 (pro-inflammatory) response, which is more effective in clearing viral infections.

Quantitative Data from 13C-Labeled Ribavirin Studies

The use of stable isotope-labeled Ribavirin, such as Ribavirin-13C3, allows for precise pharmacokinetic measurements without the confounding effects of a washout period.

Table 1: Pharmacokinetic Parameters of Intravenous Ribavirin-13C3 in Healthy Volunteers

| Parameter | Mean Value (± SD) | Units |

| Maximum Concentration (Cmax) | 4,187 (± 1,168) | ng/mL |

| Gamma-Phase Half-Life (t½γ) | 37.0 (± 14.2) | hours |

| Renal Clearance | 6.94 | L/h |

| Metabolic Clearance | 18.1 | L/h |

| Volume of Distribution (Central) | 17.8 | L |

Data sourced from a study with a 150 mg intravenous dose of 13C3-ribavirin.

Table 2: Bioavailability of Oral Ribavirin Determined Using Intravenous Ribavirin-13C3

| Parameter | Mean Value (± SD) | Units |

| Absolute Bioavailability | 51.8 (± 21.8) | % |

Data sourced from a study where a 400 mg oral dose of unlabeled ribavirin was administered following an intravenous dose of 13C3-ribavirin.

Experimental Protocols

Protocol for Pharmacokinetic Analysis using 13C-Labeled Ribavirin and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines a general procedure for determining the pharmacokinetics of Ribavirin using a 13C-labeled internal standard.

1. Study Design:

-

Administer a single intravenous dose of 13C-labeled Ribavirin (e.g., 150 mg of Ribavirin-13C3) to healthy volunteers.

-

Collect blood and urine samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dosing).

2. Sample Preparation:

-

Separate plasma from blood samples by centrifugation.

-

To a known volume of plasma or urine, add a known amount of a different 13C-labeled Ribavirin (e.g., Ribavirin-13C5) as an internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

3. HPLC-MS/MS Analysis:

-

Chromatography:

- Use a suitable C18 or Hypercarb analytical column for separation.

- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry:

- Utilize a tandem mass spectrometer with positive electrospray ionization (ESI+).

- Operate in the multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte (e.g., Ribavirin-13C3) and the internal standard (e.g., Ribavirin-13C5). For example, monitor transitions like m/z 248 -> 116 for Ribavirin-13C3 and m/z 250 -> 118 for Ribavirin-13C5 (hypothetical transitions for demonstration).

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the 13C-labeled Ribavirin in the unknown samples from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, t½, clearance, etc.) using appropriate software (e.g., ADAPT II).

Protocol for Identification and Quantification of Ribavirin Metabolites using 1H-NMR

This protocol describes the analysis of urinary metabolites of Ribavirin.

1. Sample Collection and Preparation:

-

Collect urine samples from patients undergoing Ribavirin therapy.

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any sediment.

-

To a specific volume of urine supernatant, add a phosphate buffer solution (e.g., in D2O) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP).

2. 1H-NMR Spectroscopy:

-

Acquire 1H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).

-

Use a standard one-dimensional pulse sequence with water suppression.

-

Perform 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the structural assignment of metabolites.

3. Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova).

-

Identify Ribavirin and its metabolites (e.g., 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid (TR-COOH), 1,2,4-triazole-3-carboxamide (T-CONH2), and 1,2,4-triazole-3-carboxylic acid (T-COOH)) based on their characteristic chemical shifts and coupling patterns, confirmed by 2D NMR data.

-

Quantify the metabolites by integrating the area of their specific NMR signals relative to the known concentration of the internal standard (TMSP).

Visualizing Ribavirin's Mechanisms and Workflows

Metabolic Pathway of Ribavirin

Caption: Metabolic activation and degradation pathways of Ribavirin.

Proposed Antiviral Mechanisms of Action of Ribavirin

Caption: Overview of the direct and indirect antiviral mechanisms of Ribavirin.

Experimental Workflow for a 13C-Labeled Ribavirin Study

Caption: A generalized experimental workflow for mechanism of action studies using 13C-labeled Ribavirin.

References

The Synthesis, Analysis, and Application of Isotopically Labeled Ribavirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin, a broad-spectrum antiviral agent, has been a cornerstone in the treatment of various viral infections, most notably Hepatitis C.[1] Its multifaceted mechanism of action continues to be an area of intense research.[2][3][4] To unravel its complex pharmacokinetics, metabolic fate, and mechanisms of action, the use of isotopically labeled ribavirin is indispensable. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of ribavirin isotopes, with a focus on stable (¹³C, ¹⁵N) and radioactive (³H, ¹⁴C) labels.

Synthesis of Labeled Ribavirin Isotopes

The synthesis of isotopically labeled ribavirin can be achieved through chemical and enzymatic methods.[5] The choice of method depends on the desired isotope, its position in the molecule, and the required specific activity.

Chemical Synthesis

Chemical synthesis offers versatility in introducing isotopes at specific positions. A common strategy involves the condensation of a labeled ribofuranose derivative with a triazole moiety.

Representative Protocol for ¹⁴C-Labeled Ribavirin Synthesis:

A plausible synthetic route for [¹⁴C]-ribavirin would involve the use of a ¹⁴C-labeled precursor, such as K¹⁴CN, to construct the triazole ring.

-

Preparation of Labeled Triazole Intermediate: Starting from a simple ¹⁴C-labeled precursor like potassium [¹⁴C]cyanide, a series of reactions can be employed to build the 1,2,4-triazole-3-carboxamide ring.

-

Glycosylation: The labeled triazole is then coupled with a protected ribofuranose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

-

Deprotection: The acetyl protecting groups are removed, typically with methanolic ammonia, to yield the final [¹⁴C]-ribavirin product.

-

Purification: The final product is purified using chromatographic techniques like HPLC to ensure high radiochemical purity.

Enzymatic Synthesis

Enzymatic methods, often employing nucleoside phosphorylases, provide a stereospecific route to ribavirin synthesis, which can be adapted for isotopic labeling.

Representative Protocol for ¹³C/¹⁵N-Labeled Ribavirin Synthesis:

-

Precursors: A ¹³C and/or ¹⁵N-labeled 1,2,4-triazole-3-carboxamide and a ribose donor (e.g., uridine) are used as starting materials.

-

Enzymatic Reaction: A suitable enzyme, such as a purine nucleoside phosphorylase (PNP), catalyzes the transglycosylation reaction, transferring the ribose moiety to the labeled triazole base.

-

Purification: The resulting labeled ribavirin is purified from the reaction mixture using chromatographic methods.

Tritium Labeling

Tritium (³H) labeling is often achieved through catalytic exchange reactions.

Representative Protocol for ³H-Labeled Ribavirin Synthesis:

-

Precursor: A suitable precursor of ribavirin, such as a halogenated derivative, is synthesized.

-

Catalytic Tritiation: The precursor is subjected to catalytic reduction with tritium gas (³H₂) in the presence of a catalyst (e.g., palladium on carbon). This process replaces the halogen atom with a tritium atom.

-

Purification: The tritiated ribavirin is purified by HPLC to remove the catalyst and any unlabeled starting material.

Quantitative Data on Labeled Ribavirin

The following tables summarize key quantitative data related to the use of labeled ribavirin in pharmacokinetic and metabolic studies.

| Parameter | ¹³C₃-Ribavirin (Intravenous) | Unlabeled Ribavirin (Oral) | Reference |

| Dose | 150 mg | 400 mg | |

| Mean Cmax (ng/mL) | 4,187 | 638 | |

| Mean Bioavailability | - | 51.8% ± 21.8% | |

| Mean γ-phase Half-life (h) | 37.0 ± 14.2 | 37.0 ± 14.2 | |

| Mean Renal Clearance (L/h) | 6.94 | 6.94 | |

| Mean Metabolic Clearance (L/h) | 18.1 | 18.1 | |

| Volume of Distribution (Central Compartment, L) | 17.8 | 17.8 |

Table 1: Pharmacokinetic Parameters of ¹³C₃-Labeled and Unlabeled Ribavirin in Healthy Volunteers.

| Species | Administration | Dose | Matrix | Radioactivity Level | Reference |

| Rat | Single Oral | 30 mg/kg | Red Blood Cells | 3.5 µg/ml | |

| Rat | Single Oral | 30 mg/kg | Liver | 50.5 µg/g | |

| Monkey | Single Oral | 10 mg/kg | Red Blood Cells | 1.6 µg/ml | |

| Monkey | Single Oral | 10 mg/kg | Liver | 49.5 µg/g |

Table 2: Radioactivity Levels in Rats and Monkeys after a Single Oral Dose of [¹⁴C]Ribavirin.

Experimental Protocols

Pharmacokinetic Study of ¹³C₃-Labeled Ribavirin

Objective: To determine the absolute bioavailability of oral ribavirin using a stable isotope-labeled intravenous formulation.

Methodology:

-

Subjects: Healthy volunteers.

-

Drug Administration:

-

Intravenous administration of 150 mg of ¹³C₃-ribavirin.

-

One hour later, oral administration of a 400 mg capsule of unlabeled ribavirin.

-

-

Sample Collection: Blood and urine samples were collected at various time points up to 169 hours post-dosing.

-

Sample Analysis: Concentrations of ¹³C₃-ribavirin and unlabeled ribavirin in plasma and urine were determined by a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma and urine data were comodeled using pharmacokinetic software to determine key parameters.

In Vivo Metabolism Study of [¹⁴C]Ribavirin

Objective: To investigate the disposition and metabolic profiles of ribavirin in rats and monkeys.

Methodology:

-

Subjects: Rats and cynomolgus monkeys.

-

Drug Administration: Oral administration of [¹⁴C]ribavirin.

-

Sample Collection: Blood (red blood cells) and liver tissue were collected after single or multiple doses.

-

Sample Analysis: Radioactivity levels in the collected matrices were determined. Metabolites were profiled using chromatographic techniques.

Visualizations

Ribavirin's Multifaceted Mechanism of Action

Ribavirin exerts its antiviral effects through several mechanisms, which are not mutually exclusive. These include direct inhibition of viral RNA polymerase, depletion of intracellular GTP pools via inhibition of inosine monophosphate dehydrogenase (IMPDH), induction of lethal mutagenesis in the viral genome, and immunomodulatory effects.

Caption: Ribavirin's multiple mechanisms of antiviral action.

Experimental Workflow for a Pharmacokinetic Study Using Labeled Ribavirin

The workflow for a typical pharmacokinetic study involving isotopically labeled ribavirin involves several key stages, from drug administration to data analysis.

Caption: Workflow for a stable isotope co-administration study.

Logical Relationship in Ribavirin Metabolism and Action

The metabolism of ribavirin to its phosphorylated forms is crucial for its antiviral activity. This diagram illustrates the logical flow from the parent drug to its active metabolites and their subsequent effects.

Caption: Metabolic activation pathway of Ribavirin.

Conclusion

Isotopically labeled ribavirin is a powerful tool for elucidating the complex pharmacology of this important antiviral agent. Stable isotopes, such as ¹³C, are invaluable for definitive pharmacokinetic studies in humans, while radiolabeled forms, including ³H and ¹⁴C, are essential for metabolic and disposition studies in preclinical models. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the ongoing effort to optimize ribavirin therapy and develop new antiviral strategies.

References

Ribavirin-13C2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ribavirin-13C2, a stable isotope-labeled analog of the broad-spectrum antiviral agent Ribavirin. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed information on its chemical properties, use in pharmacokinetic and metabolic studies, and relevant experimental methodologies.

Core Chemical and Physical Data

This compound is a synthetic nucleoside analog where two carbon atoms of the ribofuranosyl moiety have been replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis in complex biological matrices without altering the compound's fundamental chemical and biological properties.

| Property | Value |

| CAS Number | 1279035-36-7 |

| Molecular Formula | C₆¹³C₂H₁₂N₄O₅ |

| Molecular Weight | Approximately 246.19 g/mol |

| Synonyms | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2 |

| Appearance | White to off-white solid |

| Primary Use | Internal standard in pharmacokinetic and metabolic research |

Application in Research and Development

The primary application of this compound is as an internal standard in bioanalytical assays, particularly those employing mass spectrometry. Its use allows for precise and accurate quantification of Ribavirin in biological samples such as plasma, urine, and tissue homogenates. This is crucial for a variety of studies including:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Ribavirin. The co-administration of labeled and unlabeled Ribavirin allows for the accurate determination of absolute bioavailability.

-

Metabolic Profiling: Tracing the metabolic fate of Ribavirin and identifying its various metabolites.

-

Therapeutic Drug Monitoring (TDM): Ensuring that Ribavirin concentrations in patients are within the therapeutic range, which is critical for optimizing efficacy and minimizing toxicity.

Pharmacokinetic Profile of Ribavirin

Pharmacokinetic studies, often employing stable isotope-labeled Ribavirin, have elucidated the complex behavior of the drug in the body. The data presented below is a summary of typical pharmacokinetic parameters for Ribavirin.

| Parameter | Value | Description |

| Bioavailability (Oral) | ~50-65% | The proportion of an orally administered dose that reaches systemic circulation. Subject to first-pass metabolism. |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | The time it takes to reach the maximum concentration in the blood after oral administration. |

| Volume of Distribution (Vd) | Extensive (~2000 L) | Indicates significant distribution of the drug into tissues and cellular compartments, including red blood cells. |

| Plasma Protein Binding | Negligible | Ribavirin does not significantly bind to plasma proteins. |

| Elimination Half-Life (t½) | ~298 hours (multiple doses) | The long half-life is due to slow release from non-plasma compartments, particularly red blood cells. |

| Metabolism | Hepatic and cellular phosphorylation | Metabolized to active mono-, di-, and triphosphate forms. |

| Excretion | Primarily renal | Excreted in the urine as unchanged drug and its metabolites. |

Mechanisms of Antiviral Action

Ribavirin exerts its broad-spectrum antiviral activity through multiple mechanisms, which can vary depending on the specific virus. The primary proposed mechanisms are illustrated below.

Caption: Intracellular metabolism and antiviral mechanisms of Ribavirin.

Experimental Protocols

The following are generalized methodologies for key experiments involving the quantification and functional assessment of Ribavirin, where this compound would be used as an internal standard for quantification.

Quantification of Ribavirin in Biological Matrices by LC-MS/MS

This protocol outlines a typical workflow for the analysis of Ribavirin in plasma or serum using liquid chromatography-tandem mass spectrometry.

Caption: Workflow for LC-MS/MS quantification of Ribavirin.

Methodology:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, serum) on ice.

-

To a defined volume of the sample (e.g., 100 µL), add a known concentration of this compound as the internal standard.

-

Precipitate proteins by adding a solvent such as acetonitrile or methanol.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a suitable column for polar compounds, such as a graphitized carbon or a silica-based column with an aqueous-organic mobile phase, to achieve chromatographic separation of Ribavirin from endogenous interferences.

-

Mass Spectrometry (MS/MS): Employ electrospray ionization (ESI) in positive mode. Monitor specific mass transitions (parent ion -> daughter ion) for both Ribavirin and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Ribavirin) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using standards of known Ribavirin concentrations.

-

Determine the concentration of Ribavirin in the unknown samples by interpolating their area ratios from the calibration curve.

-

In Vitro Antiviral Activity Assay

This protocol describes a general method to assess the antiviral efficacy of Ribavirin against a specific virus in cell culture.

Methodology:

-

Cell Seeding:

-

Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate at a density that will result in a confluent monolayer the following day.

-

-

Viral Infection:

-

Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).

-

Allow the virus to adsorb for a specified period (e.g., 1 hour).

-

-

Drug Treatment:

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh culture medium containing serial dilutions of Ribavirin to the wells. Include untreated infected cells as a positive control for viral replication and uninfected cells as a negative control.

-

-

Incubation:

-

Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for viral RNA to be produced (e.g., 24-72 hours).

-

-

Assessment of Antiviral Activity:

-

Cytopathic Effect (CPE) Reduction Assay: Observe the cells under a microscope and score the reduction in CPE in the drug-treated wells compared to the untreated controls.

-

Viral RNA Quantification: Harvest the cell culture supernatant and quantify the viral RNA levels using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTS or MTT assay) to assess the cytotoxicity of Ribavirin at the tested concentrations.

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC₅₀), which is the concentration of Ribavirin that inhibits viral replication by 50%.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the cell viability data.

-

Determine the selectivity index (SI = CC₅₀ / EC₅₀), which is a measure of the drug's therapeutic window.

-

This technical guide provides a foundational understanding of this compound and its application in antiviral research. The provided methodologies are intended as a starting point and should be optimized for specific experimental conditions and research questions.

The Metabolic Fate of Ribavirin-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin is a broad-spectrum antiviral agent, a synthetic guanosine nucleoside that interferes with the synthesis of viral mRNA.[1][2] It is a prodrug that, once metabolized to its nucleoside analogs, blocks viral RNA synthesis and mRNA capping.[1][2] Ribavirin is a cornerstone in the treatment of chronic hepatitis C and has shown efficacy against a range of other RNA and DNA viruses.[1] To facilitate pharmacokinetic studies, particularly in determining absolute bioavailability and in acting as an internal standard for quantitative analysis, isotopically labeled versions of ribavirin, such as Ribavirin-13C2, are employed. The inclusion of stable isotopes like 13C is a powerful tool in drug development, allowing for the precise tracking and quantification of a drug and its metabolites without altering its biological behavior. This guide provides a comprehensive overview of the metabolic fate of this compound, detailing its biotransformation pathways, analytical methodologies for its quantification, and key pharmacokinetic data.

It is critical to note that the metabolic pathways and pharmacokinetic properties of this compound are considered identical to those of unlabeled ribavirin. The substitution of two 12C atoms with 13C atoms does not impart any significant change to the molecule's chemical properties or its interactions with biological systems. Therefore, the extensive body of research on ribavirin's metabolism is directly applicable to its 13C2-labeled counterpart.

Metabolic Pathways of Ribavirin

The metabolism of ribavirin is complex, involving two primary pathways: a reversible phosphorylation pathway that leads to the active antiviral compounds, and a degradation pathway. Ribavirin is not a substrate of Cytochrome P450 (CYP450) enzymes.

Activation via Phosphorylation

For ribavirin to exert its antiviral effect, it must be phosphorylated intracellularly. This process is initiated by adenosine kinase, which converts ribavirin into ribavirin monophosphate (RMP). This initial phosphorylation is the rate-limiting step in the activation pathway. RMP is subsequently phosphorylated to ribavirin diphosphate (RDP) and then to the active form, ribavirin triphosphate (RTP), by other cellular kinases. RTP is the primary active metabolite and functions by interfering with viral RNA polymerase and inducing mutations in the viral genome.

Degradation Pathway

Parallel to its activation, ribavirin also undergoes degradation. This pathway involves deribosylation, which cleaves the glycosidic bond to separate the ribose sugar from the triazole base, and amide hydrolysis, which results in the formation of a triazole carboxylic acid metabolite. The major metabolite found in urine is 1,2,4-triazole-3-carboxamide (T-CONH2), formed through phosphorolysis primarily in the gastrointestinal tract.

Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study involving this compound would follow a structured workflow to ensure accurate and reliable data collection and analysis.

Experimental Protocols

Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of ribavirin in biological matrices.

1. Materials and Reagents:

-

This compound (analyte)

-

Ribavirin-13C5 (internal standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN:water.

-

Prepare a 1 mg/mL stock solution of Ribavirin-13C5 (IS) in 50:50 ACN:water.

-

Prepare serial dilutions of the this compound stock solution to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and calibration standards/QCs on ice.

-

To 100 µL of plasma, add 20 µL of the IS working solution.

-

Vortex briefly.

-

Add 300 µL of ACN containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A Hypercarb or a HILIC column (e.g., ACQUITY UPLC BEH Amide) is recommended for retaining the polar ribavirin molecule.

-

Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and gradually increasing the aqueous phase.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The precursor ion will be [M+H]+. The exact m/z will depend on the position of the two 13C labels. For example, if the labels are on the triazole ring, the m/z would be approximately 247. The product ion is typically the triazole carboxamide fragment at m/z 113 or 115 (depending on the label positions).

-

Ribavirin-13C5 (IS): Precursor ion [M+H]+ at m/z ~250, with a product ion at m/z ~113 or another suitable fragment.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples using the calibration curve.

Quantitative Data

The following table summarizes key pharmacokinetic parameters of ribavirin, derived from a study in healthy volunteers using 13C3-labeled ribavirin for intravenous administration and unlabeled ribavirin for oral administration. These values are directly applicable to this compound.

| Parameter | Route | Value (Mean ± SD) | Units |

| Cmax (Maximum Concentration) | Intravenous (150 mg) | 4,187 ± (not reported) | ng/mL |

| Oral (400 mg) | 638 ± (not reported) | ng/mL | |

| Absolute Bioavailability | Oral (400 mg) | 51.8 ± 21.8 | % |

| γ-phase Half-life (t1/2) | - | 37.0 ± 14.2 | hours |

| Renal Clearance | - | 6.94 ± (not reported) | L/h |

| Metabolic Clearance | - | 18.1 ± (not reported) | L/h |

| Volume of Distribution (Central) | - | 17.8 ± (not reported) | L |

Conclusion

The use of this compound provides a robust and precise method for elucidating the pharmacokinetic profile of ribavirin. Its metabolic fate mirrors that of the unlabeled drug, undergoing activation through phosphorylation to exert its antiviral effects and degradation via deribosylation and hydrolysis. The analytical methods, particularly LC-MS/MS, allow for sensitive and specific quantification in biological matrices. The data generated from studies using labeled ribavirin are crucial for understanding its absorption, distribution, metabolism, and excretion, thereby informing optimal dosing strategies and supporting the development of new antiviral therapies. This guide provides researchers and drug development professionals with a foundational understanding of the key aspects of this compound metabolism and analysis.

References

The Theoretical Cornerstone of Ribavirin-13C2 in Virological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin, a synthetic guanosine analog, has been a cornerstone of antiviral therapy for decades, exhibiting broad-spectrum activity against a range of RNA and DNA viruses. Its clinical efficacy, particularly in combination with other agents for treating chronic hepatitis C, has spurred extensive research into its complex mechanisms of action. The advent of stable isotope-labeled compounds, specifically Ribavirin-13C2, has provided researchers with a powerful tool to dissect the intricate interplay between the drug, the host cell, and the virus. This technical guide delves into the theoretical basis for utilizing this compound in virology, offering insights into its application for elucidating viral replication dynamics, nucleotide metabolism, and the phenomenon of lethal mutagenesis.

Core Mechanisms of Ribavirin's Antiviral Activity

The antiviral effects of ribavirin are multifaceted and can vary depending on the specific virus and host cell type. The primary proposed mechanisms include:

-

Lethal Mutagenesis: Ribavirin triphosphate (RTP), the active form of the drug, can be incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp). Due to the ambiguous base-pairing properties of the triazole ring, incorporated ribavirin can template the addition of either cytosine or uracil, leading to an increase in G-to-A and C-to-U transitions in the viral genome.[1][2] This accumulation of mutations can exceed the virus's error threshold, leading to a non-viable viral population, a concept known as "error catastrophe."[3]

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent inhibitor of the cellular enzyme IMPDH, which is crucial for the de novo synthesis of guanosine triphosphate (GTP).[4] Depletion of intracellular GTP pools can indirectly inhibit viral replication by limiting the availability of this essential building block for viral RNA synthesis.

-

Direct Polymerase Inhibition: RTP can act as a competitive inhibitor of viral RdRps, directly interfering with the elongation of the viral RNA chain.[5]

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, potentially enhancing antiviral immunity.

The use of this compound allows for the precise tracing of the drug's metabolic fate and its direct impact on these viral and cellular pathways.

This compound as a Tracer in Virological Research

Stable isotope labeling with compounds like this compound, where two carbon atoms in the ribose sugar moiety are replaced with the heavy isotope 13C, enables researchers to distinguish the exogenous drug and its metabolites from their endogenous counterparts using mass spectrometry. This provides a quantitative method to track the flux of ribavirin through various metabolic pathways and its ultimate incorporation into viral nucleic acids.

Experimental Workflow for Tracing this compound

A typical experimental workflow to trace the incorporation of this compound into viral RNA involves several key steps:

Key Methodologies

1. Cell Culture and Metabolic Labeling:

-

Virus-infected cells are cultured in a suitable medium.

-

At a specific time post-infection, the medium is replaced with a medium containing a known concentration of this compound.

-

The duration of the labeling period is optimized to allow for sufficient incorporation without causing significant cytotoxicity.

2. Sample Preparation and RNA Extraction:

-

Cells are harvested and lysed.

-

Total RNA is extracted using standard protocols (e.g., Trizol reagent).

-

For specific analysis of viral RNA, purification methods such as oligo(dT) selection for polyadenylated viral genomes or sequence-specific capture probes can be employed.

3. RNA Digestion and Nucleoside Analysis:

-

Purified RNA is enzymatically digested into its constituent nucleosides using a cocktail of nucleases and phosphatases.

-

The resulting nucleoside mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. LC-MS/MS Analysis:

-

The LC system separates the different nucleosides.

-

The tandem mass spectrometer is set up to detect and quantify both the unlabeled (12C) and the 13C2-labeled ribavirin, as well as other nucleosides. The distinct mass-to-charge (m/z) ratio of this compound allows for its specific detection.

-

Multiple reaction monitoring (MRM) is often used for its high sensitivity and specificity.

Quantitative Data Presentation

The use of this compound enables the generation of precise quantitative data on various aspects of viral replication and drug action.

Table 1: Quantification of this compound Incorporation into Viral RNA

| Virus Model | Cell Type | This compound Conc. (µM) | Labeling Time (h) | % of Ribavirin in Viral RNA | Reference |

| Poliovirus | HeLa | 400 | 6 | Data not available in this format | |

| Hepatitis C Virus | Huh-7 | 100 | 24 | Data not available in this format |

Table 2: Effect of Ribavirin on Viral Mutation Frequency

| Virus | Ribavirin Conc. (µM) | Fold Increase in Mutation Frequency | Predominant Mutations | Reference |

| Poliovirus | 100 | 1.2 | G→A, C→U | |

| 400 | 4.4 | G→A, C→U | ||

| 1000 | 9.7 | G→A, C→U | ||

| Hepatitis C Virus (in vivo) | Standard Treatment | ~3 | G→A, C→U | |

| Mumps Virus | 125 | Increased heterogeneity | C→U, G→A |

Signaling Pathways and Logical Relationships

The antiviral action of ribavirin involves a complex interplay of direct and indirect effects on viral and cellular pathways.

Detailed Experimental Protocols

While specific protocols for this compound tracer studies in virology are not widely published, the following provides a generalized methodology based on existing stable isotope labeling and LC-MS/MS techniques.

Protocol: Quantification of this compound Incorporation into Viral RNA

1. Materials:

-

Virus stock of interest

-

Appropriate host cell line

-

Cell culture medium and supplements

-

This compound (e.g., from a commercial supplier)

-

RNA extraction kit (e.g., TRIzol)

-

Nuclease P1, bacterial alkaline phosphatase

-

LC-MS/MS grade water, acetonitrile, and formic acid

-

Analytical standards: Ribavirin, this compound, and other standard nucleosides

2. Cell Culture and Infection:

-

Seed host cells in appropriate culture vessels and grow to desired confluency.

-

Infect cells with the virus at a specified multiplicity of infection (MOI).

-

Incubate for a predetermined period to allow for viral replication to establish.

3. Metabolic Labeling with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of this compound. Include uninfected and untreated infected controls.

-

Incubate the cells for the desired labeling period (e.g., 6, 12, or 24 hours).

4. RNA Extraction and Purification:

-

Harvest the cells and perform total RNA extraction according to the manufacturer's protocol of the chosen kit.

-

(Optional) Purify viral RNA from the total RNA pool using methods appropriate for the specific virus (e.g., oligo(dT) beads for polyadenylated viruses).

5. RNA Digestion to Nucleosides:

-

Quantify the extracted RNA.

-

In a microcentrifuge tube, combine a known amount of RNA (e.g., 1-5 µg) with a digestion buffer containing Nuclease P1. Incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours.

-

Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.

6. LC-MS/MS Analysis:

-

Prepare a calibration curve using known concentrations of Ribavirin and this compound standards.

-

Set up the LC-MS/MS system with a suitable column (e.g., C18) and mobile phase gradient.

-

Develop an MRM method to specifically detect the precursor and product ions for both unlabeled ribavirin and this compound.

-

Inject the digested RNA samples and the calibration standards.

7. Data Analysis:

-

Integrate the peak areas for the unlabeled and 13C2-labeled ribavirin.

-

Use the calibration curve to determine the absolute quantity of both species in the sample.

-

Calculate the percentage of this compound incorporation into the viral RNA based on the total amount of ribavirin detected.

Conclusion

The use of this compound as a metabolic tracer offers a sophisticated approach to unraveling the complex mechanisms of ribavirin's antiviral activity. By enabling the direct quantification of drug incorporation into viral genomes and its impact on nucleotide metabolism, this technique provides invaluable data for virologists and drug development professionals. The detailed understanding of these processes at a molecular level is crucial for the rational design of novel antiviral strategies and the optimization of existing therapeutic regimens. Further research employing this compound and other stable isotope-labeled nucleosides will undoubtedly continue to shed light on the intricate host-virus interactions that govern the outcome of viral infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Influence of Ribavirin on Mumps Virus Population Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA virus error catastrophe: Direct molecular test by using ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of influenza virus ribonucleic acid polymerase by ribavirin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Ribavirin for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Ribavirin, a broad-spectrum antiviral agent. The strategic incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) into the Ribavirin molecule is a critical tool for advanced research in pharmacokinetics, metabolism, and mechanism of action studies. This document details the synthetic methodologies, metabolic pathways, and applications of isotopically labeled Ribavirin, offering valuable insights for researchers in drug development and virology.

Introduction to Isotopic Labeling of Ribavirin

Isotopic labeling of pharmaceuticals involves the replacement of one or more atoms of a molecule with their corresponding isotopes. In the context of Ribavirin, this technique provides a powerful means to trace the drug and its metabolites within biological systems without altering its fundamental chemical properties. The use of stable, non-radioactive isotopes is particularly advantageous for clinical studies. Labeled Ribavirin, such as ¹³C- and ¹⁵N-substituted variants, serves as an invaluable internal standard for quantitative analysis by mass spectrometry, enabling precise measurements in complex biological matrices.[1]

Synthesis of Isotopically Labeled Ribavirin

The synthesis of isotopically labeled Ribavirin can be achieved through both chemical and enzymatic approaches. The choice of method often depends on the desired isotope, the position of the label, and the required scale of production.

Chemical Synthesis

Chemical synthesis offers versatility in introducing isotopic labels at specific positions within the Ribavirin molecule. A common strategy involves the coupling of a labeled precursor of the triazole ring with a protected ribofuranose derivative.

Hypothetical Protocol for the Synthesis of [1,2,4-triazole-3-¹³C]-Ribavirin:

This protocol is a plausible synthetic route based on established methods for nucleoside synthesis.

-

Step 1: Synthesis of Labeled 1,2,4-triazole-3-carboxamide.

-

Start with a ¹³C-labeled precursor, such as potassium [¹³C]cyanide (K¹³CN).

-

React K¹³CN with hydrazine and subsequently with formic acid to form the labeled triazole ring structure. This multistep process would ultimately yield 1,2,4-triazole-3-[¹³C]carboxamide.

-

-

Step 2: Glycosylation.

-

Protect the hydroxyl groups of D-ribose with acetyl groups to form 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

-

Couple the labeled 1,2,4-triazole-3-[¹³C]carboxamide with the protected ribose derivative in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), in a suitable solvent like acetonitrile. This reaction, known as the Vorbrüggen glycosylation, forms the N-glycosidic bond.

-

-

Step 3: Deprotection.

-

Remove the acetyl protecting groups from the ribose moiety using a base, such as sodium methoxide in methanol.

-

-

Step 4: Purification.

-

Purify the final product, [1,2,4-triazole-3-¹³C]-Ribavirin, using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

-

Enzymatic Synthesis

Enzymatic synthesis provides a highly stereospecific and regioselective alternative for the production of labeled Ribavirin, often under milder reaction conditions.[2]

Conceptual Protocol for the Chemoenzymatic Synthesis of [ribose-¹³C₅]-Ribavirin:

-

Step 1: Preparation of Labeled Ribose Donor.

-

Synthesize or procure ¹³C-labeled D-ribose ([¹³C₅]-D-ribose).

-

Convert the labeled ribose into a suitable sugar donor, such as a ribose-1-phosphate derivative.

-

-

Step 2: Transglycosylation Reaction.

-

Utilize a nucleoside phosphorylase enzyme to catalyze the transfer of the labeled ribose moiety from the donor to 1,2,4-triazole-3-carboxamide. This enzymatic reaction forms the desired isotopically labeled Ribavirin.[2]

-

-

Step 3: Purification.

-

Purify the resulting [ribose-¹³C₅]-Ribavirin from the reaction mixture using chromatographic methods.

-

Quantitative Data from Isotopic Labeling Studies

Isotopically labeled Ribavirin has been instrumental in obtaining precise pharmacokinetic data. The use of stable isotope-labeled drugs allows for the co-administration of labeled intravenous and unlabeled oral doses, enabling the determination of absolute bioavailability without a washout period.

| Parameter | Value | Isotope Used | Reference |

| Mean Absolute Bioavailability | 51.8% ± 21.8% | ¹³C₃-Ribavirin | [3] |

| Mean Maximum Plasma Concentration (Intravenous) | 4,187 ng/mL | ¹³C₃-Ribavirin | [3] |

| Mean Maximum Plasma Concentration (Oral) | 638 ng/mL | Unlabeled | |

| Mean Gamma-Phase Half-Life | 37.0 ± 14.2 h | ¹³C₃-Ribavirin | |

| Mean Renal Clearance | 6.94 L/h | ¹³C₃-Ribavirin | |

| Mean Metabolic Clearance | 18.1 L/h | ¹³C₃-Ribavirin |

Metabolic Pathways and Mechanism of Action

Isotopically labeled Ribavirin is a powerful tool to elucidate the complex metabolic pathways and multifaceted mechanism of action of the drug. Upon entering the cell, Ribavirin is phosphorylated to its active forms: ribavirin monophosphate (RMP), ribavirin diphosphate (RDP), and ribavirin triphosphate (RTP).

Caption: Intracellular phosphorylation cascade of Ribavirin.

The primary mechanism of action of Ribavirin involves the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH) by RMP. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.

Caption: Ribavirin's inhibition of IMPDH and subsequent GTP depletion.

Furthermore, ribavirin triphosphate (RTP) can be erroneously incorporated into viral RNA by RNA-dependent RNA polymerase, leading to lethal mutagenesis. RTP can also directly inhibit viral polymerases.

Experimental Workflows

The use of isotopically labeled Ribavirin is central to various experimental workflows designed to study its properties.

Caption: General experimental workflow for studies using isotopically labeled Ribavirin.

Conclusion

The isotopic labeling of Ribavirin is an indispensable technique for in-depth research into its antiviral properties. The ability to synthesize and utilize labeled Ribavirin provides researchers with the tools necessary to conduct precise quantitative analyses of its pharmacokinetics and to unravel its complex mechanisms of action. This guide provides a foundational understanding for scientists and professionals in the field of drug development to effectively apply these powerful methodologies in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ribavirin using Ribavirin-¹³C₂ as an Internal Standard in LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Ribavirin is a broad-spectrum antiviral nucleoside analog utilized in the treatment of various viral infections, most notably Hepatitis C.[1] Therapeutic drug monitoring of ribavirin is crucial for optimizing treatment efficacy and minimizing dose-related toxicities, such as hemolytic anemia.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of ribavirin in biological matrices due to its high sensitivity, specificity, and accuracy.[2][3][4]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as Ribavirin-¹³C₂, possesses nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of matrix effects and variations in instrument performance, leading to highly accurate and precise quantification. While Ribavirin-¹³C₅ is more commonly cited in published literature, Ribavirin-¹³C₂ is commercially available and serves as an excellent internal standard for the quantification of ribavirin.

These application notes provide a detailed protocol for the determination of ribavirin in human plasma using Ribavirin-¹³C₂ as an internal standard. The described method is intended for researchers, scientists, and drug development professionals.

Principle of the Method

The method involves the addition of a known concentration of the internal standard, Ribavirin-¹³C₂, to plasma samples. Proteins are then precipitated, and the supernatant is analyzed by LC-MS/MS. The chromatographic separation is critical to resolve ribavirin from endogenous isobaric compounds, such as uridine. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of ribavirin in unknown samples.

Experimental Protocols

Materials and Reagents

-

Ribavirin analytical standard

-

Ribavirin-¹³C₂ (CAS: 1279035-36-7)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ribavirin in methanol to obtain a final concentration of 1 mg/mL.

-

Ribavirin-¹³C₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ribavirin-¹³C₂ in methanol to achieve a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the ribavirin stock solution in a mixture of 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard by diluting the Ribavirin-¹³C₂ stock solution in the same diluent to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

-

Add 50 µL of the appropriate matrix (e.g., blank plasma) to each tube.

-

Spike 50 µL of the appropriate ribavirin working solution to the calibration standards and QCs. For unknown samples, add 50 µL of diluent.

-

Add 50 µL of the Ribavirin-¹³C₂ internal standard working solution (50 ng/mL) to all tubes except the blank. To the blank, add 50 µL of diluent.

-

Vortex mix all tubes for 10 seconds.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC)

| Parameter | Recommended Condition |

| Column | Hypercarb (porous graphitic carbon) or BEH Amide HILIC column |

| Mobile Phase A | 5 mM Ammonium acetate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient optimized for separation from uridine |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS/MS)

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Energy (CE) | Optimize for maximum signal intensity |

| Dwell Time | 100-200 ms |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Ribavirin | 245.1 | 113.1 | [M+H]⁺ |

| Ribavirin-¹³C₂ | 247.1 | 113.1 | [M+H]⁺ |

Note: The precursor ion for Ribavirin-¹³C₂ is calculated based on its molecular weight of approximately 246.19 g/mol . The product ion corresponds to the ribose moiety and is expected to be the same as for unlabeled ribavirin.

Data Presentation and Method Validation

A summary of typical method validation parameters from published literature for similar assays is presented below. These should be established for the specific method in your laboratory.

Table 2: Summary of Quantitative Performance Data

| Parameter | Typical Performance | Reference |

| Linearity Range | 1 - 1000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Intra-day Accuracy (%Bias) | ± 15% | |

| Inter-day Accuracy (%Bias) | ± 15% | |

| Recovery | > 80% |

Visualizations

Logical Workflow: Use of an Internal Standard in LC-MS/MS

Caption: Logical workflow for quantification using an internal standard.

Experimental Workflow for Ribavirin Analysis

Caption: Sample preparation workflow for ribavirin analysis in plasma.

Simplified Intracellular Pathway of Ribavirin

Caption: Simplified intracellular phosphorylation of Ribavirin.

Conclusion

The use of Ribavirin-¹³C₂ as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of ribavirin in biological matrices. The protocol outlined in these application notes offers a solid foundation for method development and implementation. Proper chromatographic separation from endogenous isobars is critical for accurate quantification. This method can be a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development.

References

- 1. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

Application Notes and Protocols for Ribavirin-13C2 in Pharmacokinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin is a broad-spectrum antiviral agent, a guanosine analog, utilized in the treatment of various viral infections, most notably Hepatitis C.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and improving therapeutic outcomes. The use of stable isotope-labeled internal standards, such as Ribavirin-13C2, is the gold standard in quantitative bioanalysis, offering high precision and accuracy by minimizing matrix effects and correcting for variability in sample processing and instrument response.[3]

These application notes provide a detailed protocol for the use of this compound in pharmacokinetic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4] The protocol is intended to guide researchers in the accurate quantification of Ribavirin in biological matrices, facilitating robust pharmacokinetic and toxicokinetic assessments.

Data Presentation

The following tables summarize key pharmacokinetic parameters of Ribavirin and performance characteristics of a typical LC-MS/MS method for its quantification.

Table 1: Pharmacokinetic Parameters of Ribavirin in Healthy Volunteers [5]

| Parameter | Intravenous (150 mg 13C3-Ribavirin) | Oral (400 mg Ribavirin) |

| Mean Maximum Concentration (Cmax) | 4,187 ng/mL | 638 ng/mL |

| Mean Absolute Bioavailability | - | 51.8% ± 21.8% |

| Mean γ-phase Half-life (t1/2) | 37.0 ± 14.2 h | 37.0 ± 14.2 h |

| Mean Renal Clearance | 6.94 L/h | - |

| Mean Metabolic Clearance | 18.1 L/h | - |

| Mean Volume of Distribution (Central) | 17.8 L | - |

Table 2: LC-MS/MS Method Performance for Ribavirin Quantification

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | 0.8% - 8.3% |

| Inter-day Precision (%CV) | 0.8% - 8.3% |

| Intra-day Accuracy (%bias) | -5.8% to 9.4% |

| Inter-day Accuracy (%bias) | -5.8% to 9.4% |

Experimental Protocols

I. Bioanalytical Method for Ribavirin Quantification in Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of Ribavirin concentrations in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Ribavirin reference standard

-

This compound (or other stable isotope-labeled Ribavirin) internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ribavirin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ribavirin stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

-

Allow all samples (calibration standards, QCs, and unknown study samples) and reagents to thaw to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve good retention and separation from endogenous compounds like uridine.

-

Mobile Phase: A gradient elution with a mixture of ammonium formate in water and acetonitrile is typically employed.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ribavirin: m/z 245 -> 113

-

This compound (example): m/z 247 -> 115 (The exact transition will depend on the labeling pattern of the internal standard).

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ribavirin to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Ribavirin in the QC and unknown samples from the calibration curve.

II. Protocol for a Pharmacokinetic Study Using Oral Ribavirin and Intravenous this compound

This protocol describes a study design to determine the absolute bioavailability of Ribavirin.

1. Study Design:

-

This is an open-label, single-dose, crossover, or parallel-group study in healthy volunteers.

-

Subjects will receive a single intravenous (IV) dose of this compound followed by a single oral dose of unlabeled Ribavirin.

2. Dosing:

-

Intravenous Dose: A single dose of 150 mg of this compound is administered as a slow IV infusion.

-

Oral Dose: A single oral dose of 400 mg of unlabeled Ribavirin is administered with water.

3. Sample Collection:

-

Collect blood samples into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 h).

-

Process the blood samples by centrifugation at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

4. Pharmacokinetic Analysis:

-

Analyze the plasma samples for concentrations of both Ribavirin and this compound using the validated LC-MS/MS method described above.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance for both the labeled and unlabeled drug.

-

Calculate the absolute bioavailability (F) using the following formula:

-

F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

-

Visualizations

Ribavirin Metabolism and Antiviral Action

Ribavirin is a prodrug that is intracellularly phosphorylated to its active metabolites: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP). These metabolites exert antiviral effects through multiple mechanisms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Research Portal [laro.lanl.gov]

- 3. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ribavirin in Human Plasma using Ribavirin-¹³C₂ as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Ribavirin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), Ribavirin-¹³C₂, to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing. The protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation to resolve Ribavirin from endogenous interferences. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable quantification of Ribavirin.

Introduction

Ribavirin is a broad-spectrum antiviral agent, a guanosine analog used in the treatment of various viral infections, most notably chronic hepatitis C.[1][2] Monitoring plasma concentrations of Ribavirin is crucial due to its significant interindividual pharmacokinetic variability and a narrow therapeutic window, with dose-dependent toxicities such as hemolytic anemia.[1][3]

A significant challenge in the bioanalysis of Ribavirin is the presence of endogenous isobaric compounds, such as uridine, in biological matrices.[1] These interferences can lead to inaccurate quantification if not adequately resolved. The use of a stable isotope-labeled internal standard like Ribavirin-¹³C₂ is the gold standard for LC-MS/MS-based quantification, as it shares near-identical physicochemical properties with the analyte, ensuring reliable correction for sample preparation and analytical variations. This application note provides a detailed protocol for the quantification of Ribavirin in human plasma using Ribavirin-¹³C₂ and LC-MS/MS.

Experimental

Materials and Reagents

-

Ribavirin analytical standard

-

Ribavirin-¹³C₂ internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K₂EDTA)

-

Ultrapure water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column suitable for polar analytes (e.g., Hypercarb, C8, or HILIC)

-

Microcentrifuge

-

Precision pipettes and consumables

Preparation of Standards and Quality Control Samples

Stock solutions of Ribavirin and Ribavirin-¹³C₂ are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range.

Protocol

Sample Preparation

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma sample into the corresponding tube.

-

Add 20 µL of the Ribavirin-¹³C₂ internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Hypercarb, 5 µm, 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or gradient elution tailored to resolve Ribavirin from uridine. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ribavirin | 245.1 | 113.1 |

| Ribavirin-¹³C₂ (IS) | 247.1 | 115.1 |

Note: The specific mass transitions may vary slightly depending on the stable isotope labeling pattern of the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the method, compiled from various studies employing similar analytical approaches.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 1 - 10,000 ng/mL |

| Regression Model | Linear, weighted by 1/x² |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 1 | < 15% | < 15% | ± 20% |

| Low QC | 5 | < 8.3% | < 8.3% | -5.8% to 9.4% |

| Mid QC | 250 | < 8.3% | < 8.3% | -5.8% to 9.4% |

| High QC | 1000 | < 8.3% | < 8.3% | -5.8% to 9.4% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias from nominal value.

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal, corrected by SIL-IS |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of Ribavirin from human plasma samples.

Caption: Workflow for Ribavirin quantification in human plasma.

Discussion